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Compound of Interest

Compound Name: GMQ

Cat. No.: B1211517

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-Guanidine-4-methylquinazoline (GMQ) and
amiloride as inhibitors of Acid-Sensing lon Channels (ASICs), supported by experimental data.
ASICs are neuronal ion channels activated by extracellular acidification and are implicated in
various neurological disorders, including pain, ischemic stroke, and anxiety.[1] Understanding
the pharmacological nuances of their inhibitors is crucial for advancing research and
therapeutic development.

Performance Comparison at a Glance

Both GMQ and amiloride modulate ASIC activity, but through distinct mechanisms and with
different potencies and specificities. Amiloride is a well-established, non-selective pore blocker
of most ASIC subtypes, while GMQ acts as a complex allosteric modulator, capable of both
activating and inhibiting ASIC channels depending on the subtype and concentration.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) and other
guantitative measures of GMQ and amiloride on various ASIC subtypes. It is important to note
that experimental conditions can influence these values.

Table 1: Inhibitory Profile of 2-Guanidine-4-methylquinazoline (GMQ) on ASIC Subtypes
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ASIC
Subtype

Action

IC50 / EC50

Cell Type

Notes

Reference

Pore Block
(High Conc.)

ASICla

3.24 mM

CHO Cells

At lower
concentration
s, GMQ shifts
the pH
dependence
of activation
to more

acidic pH.

[1]

Pore Block
(High Conc.)

ASIC1b

1.52 mM

CHO Cells

Substantially
inhibited by 1
mM GMQ.

[1]

Pore Block
(High Conc.)

ASIC3

6.74 mM

CHO Cells

Activates
ASIC3 at
physiological
pH (pH 7.4)
with an EC50
of 1.83 mM.

[1]

Table 2: Inhibitory Profile of Amiloride on ASIC Subtypes
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ASIC Subtype IC50 Cell Type Notes Reference
) Non-selective
ASICla 3-30 uM Various o [2]
inhibitor.
ASICla 13.50 uM CHO Cells - [3]
ASICla 1.7 uM tsA-201 cells - [2]
Can

paradoxically
potentiate

ASIC3 18.6 uM CHO Cells ) [4]
sustained
currents at

neutral pH.

Rat DRG
ASIC3 2.7 UM - 2]
neurons

Mechanisms of Action

The fundamental difference between GMQ and amiloride lies in their interaction with the ASIC

channel.

Amiloride acts as a direct pore blocker.[4] Its positively charged guanidinium group is thought to
enter the external vestibule of the channel pore, physically occluding the passage of ions.[5]
This blocking action is voltage-dependent, meaning its efficacy is influenced by the membrane
potential.[2][6]

2-Guanidine-4-methylquinazoline (GMQ) exhibits a more complex, dual mechanism. At high
concentrations (in the millimolar range), it can act as a pore blocker, similar to amiloride.[1]
However, its more distinct action at lower concentrations is as an allosteric modulator.[7][8] It
binds to a site on the channel protein distinct from the pore, influencing the channel's gating
properties.[1] This can lead to subtype-specific effects, such as the activation of ASIC3 at
physiological pH and shifts in the pH sensitivity of other ASIC subtypes.[1]

Signaling and Mechanistic Pathways
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The following diagrams illustrate the proposed mechanisms of action for amiloride and GMQ on
ASIC channels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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